molecular formula C20H18Cl2N2O2S B2425310 1-(2,4-Dichlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899739-43-6

1-(2,4-Dichlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No. B2425310
CAS RN: 899739-43-6
M. Wt: 421.34
InChI Key: MCHQPFYNRVLUKK-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, also known as DTP, is a heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DTP is a complex molecule that can be synthesized using a variety of methods. In

Scientific Research Applications

Regioselective Synthesis and Optical Properties

One study reported efficient methods for the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives that involve regio-selective amination reactions of dihalo-pyrrolopyrazines. This process affords either 2-amino- or 3-amino-pyrrolopyrazines, with the pyrrolopyrazine scaffolds being converted to the respective 1,7- and 1,5-dihydrodipyrrolo[2,3-b]pyrazines derivatives using Sonogashira reactions. A comprehensive study of the optical and thermal properties of the synthesized compounds indicated that the 1,7-derivatives may be promising materials for optoelectronic applications due to their desirable optical properties (Meti et al., 2017).

Antitumor Activity

Another study synthesized a compound with a structure related to pyrazolo[1,5-a]pyrimidine, which showed significant inhibition against the proliferation of human lung adenocarcinoma cell line A549 and human gastric cancer cell line MKN45. This suggests that certain pyrazine derivatives may hold promise as anticancer agents (Jin Liu et al., 2020).

Synthesis of Chiral Tetrahydropyrrolo[1,2-a]pyrazines

The synthesis of chiral tetrahydropyrrolo[1,2-a]pyrazines has attracted significant attention due to their biological activities. A catalytic asymmetric synthetic method developed using a chiral phosphoric acid-catalyzed asymmetric intramolecular aza-Friedel-Crafts reaction of aldehydes with N-aminoethylpyrroles achieved high levels of enantiocontrol. This method demonstrates the versatility of pyrazine derivatives in synthesizing complex, biologically active molecules (Hu et al., 2018).

properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O2S/c1-14-4-7-16(8-5-14)27(25,26)24-12-11-23-10-2-3-19(23)20(24)17-9-6-15(21)13-18(17)22/h2-10,13,20H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHQPFYNRVLUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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